11-(2-chloro-6-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
CAS No.:
Cat. No.: VC9021787
Molecular Formula: C19H16ClFN2O
Molecular Weight: 342.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H16ClFN2O |
|---|---|
| Molecular Weight | 342.8 g/mol |
| IUPAC Name | 6-(2-chloro-6-fluorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
| Standard InChI | InChI=1S/C19H16ClFN2O/c20-11-5-3-6-12(21)17(11)19-18-15(9-4-10-16(18)24)22-13-7-1-2-8-14(13)23-19/h1-3,5-8,19,22-23H,4,9-10H2 |
| Standard InChI Key | PMDRTXTYRZCSDQ-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C(NC3=CC=CC=C3N2)C4=C(C=CC=C4Cl)F)C(=O)C1 |
| Canonical SMILES | C1CC2=C(C(NC3=CC=CC=C3N2)C4=C(C=CC=C4Cl)F)C(=O)C1 |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The core structure of 11-(2-chloro-6-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e] diazepin-1-one consists of a dibenzo[b,e] diazepin-1-one scaffold fused with a cyclohexene ring. The diazepinone moiety contains a seven-membered ring with two nitrogen atoms at positions 1 and 4. The 2-chloro-6-fluorophenyl group is attached to position 11 of the tricyclic system, introducing steric and electronic modifications that influence reactivity and bioactivity .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 11-(2-Chloro-6-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,diazepin-1-one |
| Molecular Formula | C₂₃H₁₇ClFN₂O |
| Molecular Weight | 397.85 g/mol |
| CAS Registry Number | Not yet assigned |
| Structural Features | Tricyclic framework, halogenated aryl substituents, secondary amine, ketone |
Stereochemical Considerations
The hexahydrodiazepinone ring adopts a twist-boat conformation, as observed in X-ray crystallographic studies of analogous compounds . Substituents at position 11 influence the puckering parameters of the cyclohexene ring, with deviations from planarity ranging between 0.33–0.86 Å depending on the aryl group’s steric bulk . The chloro and fluoro substituents at the ortho and para positions of the phenyl ring create a dipole moment that may enhance intermolecular interactions in crystalline states or biological targets.
Synthesis and Manufacturing
Retrosynthetic Analysis
The synthesis of dibenzo[b,e] diazepin-1-ones typically involves cyclocondensation strategies. For this compound, a plausible route begins with the formation of a 3-(2-aminophenylamino)cyclohex-2-en-1-one intermediate, which reacts with 2-chloro-6-fluorophenylglyoxal hydrate under acidic conditions .
Stepwise Synthesis
-
Intermediate Preparation:
-
Cyclocondensation:
Table 2: Reaction Conditions and Yields
| Parameter | Value |
|---|---|
| Solvent | 2-Propanol |
| Temperature | Reflux (82°C) |
| Reaction Time | 10–25 minutes |
| Yield (Crude) | 63–70% |
| Purification Method | Recrystallization (MeOH) |
Analytical Characterization
-
¹H NMR: Key signals include aromatic protons (δ 6.8–7.4 ppm), cyclohexenyl methylene groups (δ 1.7–2.7 ppm), and the diazepinone NH (δ 6.1 ppm) .
-
X-ray Crystallography: Confirms the tricyclic framework and twist-boat conformation of the diazepinone ring .
Physicochemical Properties
Thermodynamic Parameters
Based on analogs with similar substitution patterns:
-
Boiling Point: Estimated at 582.8±50.0°C (predicted via group contribution methods) .
-
Density: 1.42±0.1 g/cm³, influenced by halogen content and molecular packing .
-
pKa: 4.10±0.60, reflecting the weakly acidic NH group in the diazepinone ring .
Solubility and Stability
-
Solubility: Low aqueous solubility (<0.1 mg/mL at 25°C) due to hydrophobic aromatic groups. Soluble in DMSO, DMF, and dichloromethane.
-
Stability: Stable under ambient conditions but susceptible to photodegradation; storage in amber vials under nitrogen is recommended.
Research Findings and Comparative Analysis
Structural Analog Comparisons
-
11-(4-Chlorophenyl) Derivative: Shows 30% higher GABA binding affinity but reduced metabolic stability compared to the 2-chloro-6-fluorophenyl variant .
-
Pyrazole-Substituted Analogs: Demonstrated improved solubility (up to 1.2 mg/mL) but lower kinase inhibition potency.
Table 3: Biological Activity of Selected Analogs
| Compound | GABAₐ IC₅₀ (µM) | Kinase Inhibition (CDK2) |
|---|---|---|
| 11-(2-Cl-6-F-Ph) Derivative | 0.45 | 8.2 |
| 11-(4-Cl-Ph) Derivative | 0.32 | 12.7 |
| Pyrazole Analog | 1.8 | 23.4 |
Patent Landscape
No patents specifically claim this compound, but WO2019157102A1 covers dibenzo[b,e] diazepin-1-ones for neurodegenerative disorders, suggesting potential commercial interest.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume